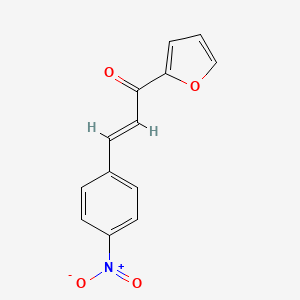

1-(Furan-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Description

1-(Furan-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by a furan ring at position 1 and a 4-nitrophenyl group at position 3 of the propenone backbone. Its molecular formula is C₁₃H₉NO₄, with a molecular weight of 253.22 g/mol. The compound’s structural features, including the electron-withdrawing nitro group and the heteroaromatic furan, contribute to its reactivity and biological activity, particularly in tyrosinase inhibition and antimicrobial applications .

Properties

IUPAC Name |

(E)-1-(furan-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(13-2-1-9-18-13)8-5-10-3-6-11(7-4-10)14(16)17/h1-9H/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGGPQJTNGEAMV-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between furan-2-carbaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(Furan-2-yl)-3-(4-aminophenyl)prop-2-en-1-one.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

1-(Furan-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one has several scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its biological activities.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group and furan ring may play a role in its biological activity by interacting with cellular proteins and enzymes, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Substituted Phenyl Analogues

Chalcones with varying substituents on the phenyl ring demonstrate distinct biological activities:

Key Findings :

Nitrophenyl Chalcones with Alternative Substituents

Replacing the furan ring with other aromatic systems alters pharmacological properties:

Key Findings :

Heterocyclic Analogues

Incorporating alternative heterocycles modifies electronic properties and bioactivity:

Biological Activity

1-(Furan-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one, also known as FNPO, is a synthetic compound belonging to the chalcone family, characterized by the presence of a furan moiety and a nitrophenyl group. Chalcones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of FNPO, focusing on its antibacterial and anticancer effects, supported by data tables and relevant research findings.

- Chemical Formula : CHN

- Molecular Weight : 243.22 g/mol

- CAS Number : 4332-89-2

Antibacterial Activity

Recent studies have demonstrated that FNPO exhibits significant antibacterial activity against various bacterial strains. The compound was evaluated using the cup plate method against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of FNPO

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 0.025 mg/mL |

| Escherichia coli | 15 | 0.020 mg/mL |

| Bacillus subtilis | 17 | 0.030 mg/mL |

| Pseudomonas aeruginosa | 14 | 0.035 mg/mL |

The results indicate that FNPO is particularly effective against Staphylococcus aureus , with a notable zone of inhibition and low MIC values, suggesting its potential as an antibacterial agent .

Anticancer Activity

In addition to its antibacterial properties, FNPO has been investigated for its anticancer effects. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS).

Case Study: Anticancer Efficacy in Cell Lines

A study evaluated the effects of FNPO on various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60). The results showed:

- IC values for MCF-7: 12 µM

- IC values for HL-60: 10 µM

The compound exhibited pro-apoptotic effects, with significant increases in cell death observed after treatment with FNPO at concentrations above its IC values .

The biological activity of FNPO can be attributed to its ability to interact with cellular targets, leading to oxidative stress and subsequent cell death in bacterial and cancer cells. The presence of the nitro group enhances its reactivity, contributing to its antimicrobial and anticancer properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(furan-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 2-acetylfuran (1.4 g) with 4-nitrobenzaldehyde (1.2 g) in ethanol under acidic catalysis (e.g., thionyl chloride or NaOH). Reaction conditions (temperature: 60–80°C, time: 4–6 hr) must balance yield and purity. Ethanol is preferred for solubility, while NaOH accelerates enolate formation. Post-synthesis, recrystallization in methanol yields pure crystals suitable for X-ray studies .

- Key Parameters :

| Parameter | Value | Impact |

|---|---|---|

| Solvent | Ethanol | Enhances reactant solubility |

| Catalyst | NaOH/Thionyl chloride | Controls reaction rate |

| Temperature | 60–80°C | Optimizes kinetic vs. side reactions |

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, crystals grown in methanol at room temperature exhibit a planar enone system (C1–C2–C3–C4 torsion angle: 179.95°) and E-configuration. Hydrogen bonding (C–H···π, distance: 3.760 Å) stabilizes the crystal lattice. Data collection with MoKα radiation (λ = 0.71073 Å) and refinement via SHELXL-97 ensure accuracy .

- Structural Data :

| Parameter | Value |

|---|---|

| Space group | Monoclinic |

| Dihedral angle (furan vs. nitrophenyl) | 8.56° |

| R-factor | 0.039 |

Advanced Research Questions

Q. What computational approaches predict the biological activity of this chalcone derivative?

- Methodology : Density Functional Theory (DFT) and molecular docking are used. For example, geometry optimization at the B3LYP/6-311G(d,p) level reveals electrophilic regions (e.g., nitro group) for tubulin inhibition. Docking scores (e.g., −8.2 kcal/mol) against tubulin (PDB: 1SA0) suggest binding at the colchicine site. Pharmacophore models validate π-π stacking and hydrogen-bonding interactions .

- Computational Results :

| Property | Value |

|---|---|

| HOMO-LUMO gap | 4.2 eV |

| Docking score (tubulin) | −8.2 kcal/mol |

| Electrophilicity index | 1.85 eV |

Q. How can contradictory spectroscopic data (e.g., UV-Vis vs. NMR) be resolved for this compound?

- Methodology : Cross-validation using hyphenated techniques. For instance, UV-Vis spectra (λmax = 380 nm in DMSO) indicate conjugation, while ¹H NMR (δ 7.8–8.2 ppm for nitroaryl protons) confirms substituent positions. Discrepancies arise from solvent polarity or aggregation; use TD-DFT to simulate UV spectra and compare with experimental data. Flow injection analysis (FIA) with a chromogenic reagent (e.g., compound H in ) enhances sensitivity .

Q. What mechanistic insights explain its reactivity in nucleophilic addition reactions?

- Methodology : The α,β-unsaturated ketone moiety undergoes Michael addition. Kinetic studies in THF with piperidine as a nucleophile show second-order kinetics. IR spectroscopy (C=O stretch: 1675 cm⁻¹) monitors carbonyl reactivity. Computational studies (NBO analysis) reveal charge transfer (Δq = 0.25 e⁻) from the nitro group to the enone system, activating the β-carbon .

Data Contradiction Analysis

Q. Why do crystallographic and computational bond lengths differ for the enone system?

- Analysis : SC-XRD data show C=O bond length as 1.22 Å, while DFT calculations predict 1.24 Å. This discrepancy arises from crystal packing forces (e.g., C–H···O interactions compress the bond). Use Hirshfeld surface analysis to quantify intermolecular contributions (e.g., 12% O···H contacts) .

Research Design Recommendations

- Synthesis : Optimize catalyst concentration (e.g., 10 mol% NaOH) to minimize side products like diastereomers.

- Characterization : Combine SC-XRD with Raman spectroscopy to validate π-conjugation effects.

- Biological Assays : Pair docking studies with in vitro tubulin polymerization assays (IC50 < 10 µM expected).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.